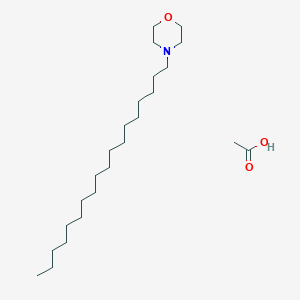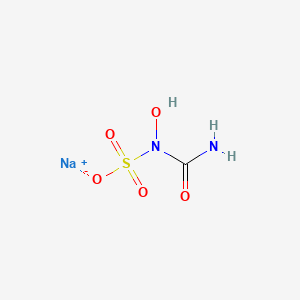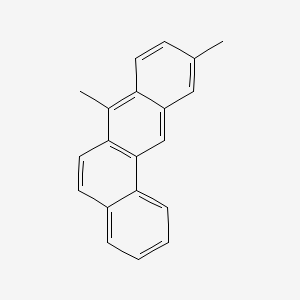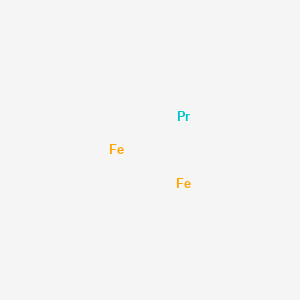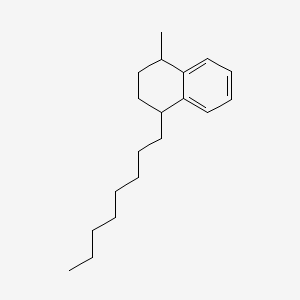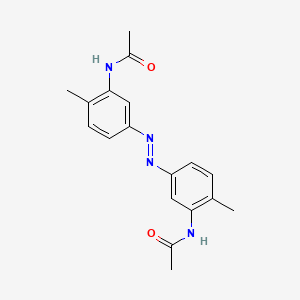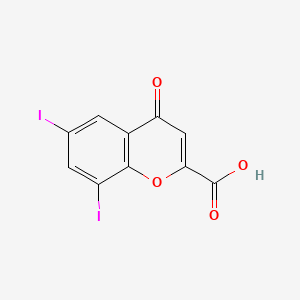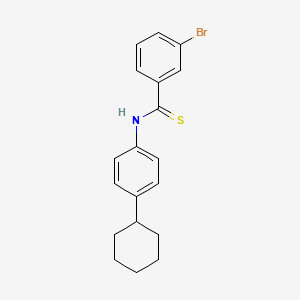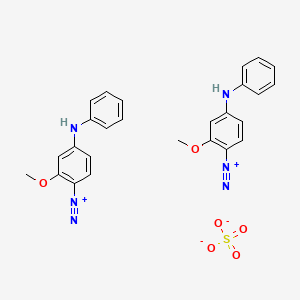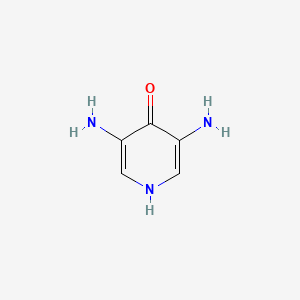
Germanium(4+) 2-methoxyethanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germanium(4+) 2-methoxyethanolate is a chemical compound with the molecular formula C12H28GeO8 It is a germanium-based compound where germanium is in the +4 oxidation state, coordinated with 2-methoxyethanol ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Germanium(4+) 2-methoxyethanolate typically involves the reaction of germanium tetrachloride with 2-methoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
GeCl4+4CH3OCH2CH2OH→Ge(OCH2CH2OCH3)4+4HCl
The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Germanium(4+) 2-methoxyethanolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide.
Reduction: It can be reduced to lower oxidation states of germanium.
Substitution: The methoxyethanol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using different alcohols or amines.
Major Products:
Oxidation: Germanium dioxide (GeO2).
Reduction: Lower oxidation state germanium compounds.
Substitution: Germanium compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Germanium(4+) 2-methoxyethanolate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other germanium compounds.
Materials Science: The compound is utilized in the preparation of germanium-based materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Industry: It is used in the production of germanium-containing materials for electronic and optical applications.
Wirkmechanismus
The mechanism by which Germanium(4+) 2-methoxyethanolate exerts its effects is primarily through its ability to coordinate with various ligands and undergo redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the germanium center. In biological systems, the compound may interact with cellular components, influencing biochemical pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Germanium dioxide (GeO2): A common oxidation product of Germanium(4+) 2-methoxyethanolate.
Germanium tetrachloride (GeCl4): A precursor used in the synthesis of this compound.
Germanium sesquioxide (Ge-132): An organic germanium compound with potential biological activities.
Uniqueness: this compound is unique due to its specific coordination with 2-methoxyethanol ligands, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of germanium-based materials and in research exploring its potential biological activities.
Eigenschaften
CAS-Nummer |
93840-00-7 |
|---|---|
Molekularformel |
C12H28GeO8 |
Molekulargewicht |
372.98 g/mol |
IUPAC-Name |
germanium(4+);2-methoxyethanolate |
InChI |
InChI=1S/4C3H7O2.Ge/c4*1-5-3-2-4;/h4*2-3H2,1H3;/q4*-1;+4 |
InChI-Schlüssel |
AOHLHFNEWBXOBO-UHFFFAOYSA-N |
Kanonische SMILES |
COCC[O-].COCC[O-].COCC[O-].COCC[O-].[Ge+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


